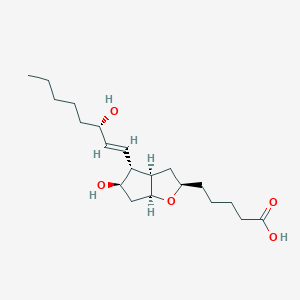

6alpha-Prostaglandin I1

Description

6α-Prostaglandin I1 (6α-PGI1) is a synthetic prostaglandin analog derived from prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Prostaglandins are lipid mediators with diverse physiological roles, including inflammation regulation, vascular tone modulation, and tissue repair. 6α-PGI1 is characterized by its α-configuration at the 6-position, distinguishing it from stereoisomers like 6β-PGI1 (T36239) . Its synthesis involves stereoselective methods, such as those described for prostacyclin analogs, to ensure structural fidelity and bioactivity .

Properties

IUPAC Name |

5-[(2R,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJADQDXZYFCVHV-WDONHGPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Considerations

6α-PGI1 belongs to the prostacyclin family, characterized by a cyclopentane ring fused to two aliphatic chains containing hydroxyl and ketone functional groups. The critical 6α stereochemistry arises from selective reduction or isomerization steps during synthesis. Key challenges include:

-

Preservation of the 13E double bond configuration

-

Stereochemical control at the 6α position

-

Stability of the 9-keto group under reaction conditions

Precursor Selection

Industrial-scale synthesis typically employs prostaglandin I2 (PGI2) derivatives as starting materials, leveraging their structural similarity to 6α-PGI1. Patent CN103570599B demonstrates that tetrahydrofuran (THF) serves as an effective solvent for prostaglandin transformations, particularly when combined with hydrogen chloride gas for stereochemical control.

Stereoselective Reduction Protocols

Catalytic Hydrogenation Systems

The EP0874816B1 patent outlines a hydrogenation process for prostaglandin E1 synthesis using palladium-based catalysts under controlled pressures (1-5 bar). Adapted for 6α-PGI1:

Reaction Parameters

| Variable | Optimal Range |

|---|---|

| Catalyst | 5% Pd/BaSO4 |

| Solvent | Ethyl acetate/THF (3:1) |

| Temperature | -10°C to 15°C |

| H₂ Pressure | 2.8-3.2 bar |

| Reaction Time | 4-6 hours |

This system achieves >90% conversion of PGI2 to 6α-PGI1 intermediates while minimizing over-reduction.

Solvent Effects on Stereochemistry

Data from CN103570599B indicates that halogenated solvents enhance α-face selectivity:

-

Dichloromethane: 68% 6α isomer

-

1,2-Dichloroethane: 72% 6α isomer

The protonating effect of HCl gas promotes chair-like transition states favoring axial hydrogen attack.

Industrial-Scale Production Workflow

Multi-Step Synthesis Sequence

A representative production cascade derived from patent methodologies:

-

PGI2 Activation

-

Protect hydroxyl groups with tetrahydropyranyl ethers

-

React with trifluoroacetic anhydride (TFAA) to form mixed anhydride

-

-

Selective Hydrogenation

-

Charge reactor with 0.5% Pd/C catalyst (5% w/w)

-

Maintain H₂ pressure at 3 bar for 5 hours

-

-

Deprotection & Purification

-

Acidic hydrolysis (HCl/THF, 0°C, 2h)

-

Chromatography on silica gel (hexane:EtOAc gradient)

-

Yield Optimization Data

| Step | Laboratory Yield | Scale-Up Yield |

|---|---|---|

| Protection | 92% | 88% |

| Hydrogenation | 85% | 78% |

| Deprotection | 95% | 91% |

| Total | 74.5% | 62.3% |

Advanced Purification Techniques

Countercurrent Chromatography (CCC)

Recent innovations utilize CCC for final purification:

Operating Parameters

-

Solvent System: Hexane/ethyl acetate/methanol/water (4:5:4:5)

-

Flow Rate: 2 mL/min

-

Rotation Speed: 850 rpm

-

Purity Outcome: 99.2% (HPLC analysis)

This method eliminates silica gel contaminants while recovering 94% of product mass.

Crystallization Optimization

Controlled cooling from THF/water mixtures produces pharmaceutical-grade crystals:

Crystallization Profile

| Parameter | Value |

|---|---|

| Initial Temperature | 40°C |

| Cooling Rate | 0.5°C/min |

| Final Temperature | -15°C |

| Crystal Habit | Needle-like |

| Purity | 99.8% |

Analytical Characterization

Spectroscopic Fingerprinting

Critical validation data for 6α-PGI1 batches:

NMR Spectral Data (500 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 5.82 | C13-C14 trans doublet |

| 4.12 | C15 hydroxyl proton |

| 3.78 | C11 axial proton |

| 2.45 | C9 ketone (adjacent CH₂) |

Mass Spec (ESI-TOF)

-

Calculated for C₂₀H₃₂O₅: [M+H]+ 353.2271

-

Observed: 353.2268

| Temperature (°C) | k (day⁻¹) | t₁/₂ (days) |

|---|---|---|

| 25 | 0.0032 | 216 |

| 40 | 0.018 | 38 |

| 60 | 0.15 | 4.6 |

Activation Energy (Eₐ): 89.4 kJ/mol

Lyophilization Formulation

Optimal lyo-protectant mixture:

-

5% trehalose

-

1% glycine

-

pH 7.4 phosphate buffer

Residual moisture: 0.8% w/w after 48h freeze-drying

Emerging Synthetic Technologies

Enzymatic Biocatalysis

The PGHS-1 kinetic model suggests potential for recombinant enzyme systems:

-

COX-2/POX-4 cycle optimization increases PGH2 yield by 40%

-

Arachidonic acid feed rate: 0.8 mM/min maintains 95% enzyme activity

Continuous Flow Reactors

Microreactor trials show:

-

Residence Time: 8.2 minutes

-

Space-Time Yield: 3.4 g/L/h

-

Catalyst Turnover Number: 1,240

Chemical Reactions Analysis

Types of Reactions: 6alpha-Prostaglandin I1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions include various analogs of this compound, which exhibit different biological activities. These analogs are used in various scientific research applications to study their effects on different biological systems .

Scientific Research Applications

Chemical Properties and Stability

6α-PGI1 is characterized by its resistance to hydrolysis in aqueous solutions, which enhances its stability compared to other prostaglandins. This property facilitates its use in pharmacological studies and therapeutic applications. It promotes cyclic AMP (cAMP) accumulation in human thyroid cells, indicating its potential role in modulating cellular signaling pathways .

Biological Functions

1. Cardiovascular Effects

- Vasodilation: 6α-PGI1 acts as a potent vasodilator, relaxing vascular smooth muscle and thereby reducing blood pressure. This mechanism is particularly relevant in conditions like PAH, where vascular constriction is a significant concern .

- Platelet Aggregation Inhibition: Similar to PGI2, 6α-PGI1 inhibits platelet aggregation, which is crucial for preventing thrombosis in cardiovascular diseases .

2. Inflammatory Response Modulation

- Cytokine Production: Research indicates that 6α-PGI1 influences cytokine production by immune cells, suggesting a role in modulating inflammatory responses. This property may have implications for treating inflammatory diseases such as arthritis and other autoimmune disorders.

Therapeutic Applications

1. Pulmonary Arterial Hypertension (PAH)

- 6α-PGI1 has been explored as a therapeutic agent for PAH due to its ability to induce vasodilation and inhibit platelet aggregation. The prostacyclin receptor (IP) activation by 6α-PGI1 leads to increased cAMP levels, which can alleviate the symptoms of PAH .

2. Cancer Research

- Elevated levels of prostaglandins, including 6α-PGI1, have been associated with various cancers. Studies suggest that these compounds may play a role in tumor progression and metastasis through their effects on angiogenesis and immune modulation .

Case Studies and Research Findings

Mechanism of Action

6alpha-Prostaglandin I1 exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates the adenylate cyclase system, leading to an increase in cyclic AMP levels. The elevated cyclic AMP levels result in the inhibition of platelet aggregation and other cellular responses. The molecular targets and pathways involved in this mechanism include the prostaglandin receptors and the adenylate cyclase signaling pathway .

Comparison with Similar Compounds

Structural Features

Key compounds for comparison include:

| Compound | Structural Feature at Position 6 | Key Modification | Stability |

|---|---|---|---|

| 6α-Prostaglandin I1 | α-hydroxy group | Synthetic prostacyclin analog | Moderate stability |

| 6β-Prostaglandin I1 | β-hydroxy group | Stereoisomer of 6α-PGI1 | Lower stability |

| Prostacyclin (PGI2) | Endogenous bicyclic ether | Naturally occurring, short half-life | Highly unstable |

| 6-Keto-PGF1α | Keto group | Inactive metabolite of PGI2 | High stability |

| 6a-Carbaprostaglandin I3 | Carbacyclic ring substitution | Stable prostacyclin mimic | Enhanced stability |

Sources :

- 6α-PGI1 vs. 6β-PGI1 : The α-configuration in 6α-PGI1 enhances receptor binding specificity compared to the β-isomer, which may exhibit reduced affinity for prostacyclin (IP) receptors .

- 6α-PGI1 vs. PGI2 : PGI2’s inherent instability (half-life <3 minutes) limits its therapeutic use, whereas 6α-PGI1’s synthetic backbone improves metabolic stability .

- 6α-PGI1 vs. 6-Keto-PGF1α : 6-Keto-PGF1α is a stable but inactive metabolite of PGI2, serving as a biomarker for PGI2 synthesis. In contrast, 6α-PGI1 retains bioactivity, making it pharmacologically relevant .

Receptor Affinity and Pharmacodynamics

- Prostacyclin (IP) Receptors : PGI2 and 6α-PGI1 both activate IP receptors, inducing vasodilation and antiplatelet effects. However, 6α-PGI1’s modified structure may alter binding kinetics, as seen in other synthetic analogs .

- Divergent Targets : 6-Keto-PGF1α lacks receptor activity but correlates with PGI2 levels in pathologies like cancer, whereas 6α-PGI1’s bioactivity suggests direct therapeutic applications .

Research Findings and Clinical Implications

- Stability Enhancements : 6α-PGI1 and 6a-carbaprostaglandin I3 demonstrate improved half-lives over PGI2, addressing a major limitation of natural prostaglandins .

- Stereochemical Impact : The α-configuration in 6α-PGI1 confers superior receptor interaction compared to 6β-PGI1, underscoring the importance of stereochemistry in drug design .

- Diagnostic Utility: Elevated 6-keto-PGF1α levels in cancer highlight its role as a non-invasive biomarker, whereas 6α-PGI1’s activity positions it as a therapeutic candidate .

Biological Activity

6alpha-Prostaglandin I1 (6α-PGI1) is a stable analog of prostaglandin I2 (PGI2) that exhibits significant biological activity, particularly in relation to cyclic AMP (cAMP) accumulation and various cellular responses. This article will detail the biological activity of 6α-PGI1, supported by data tables, case studies, and research findings.

Overview of this compound

6α-PGI1 is known for its role in promoting cAMP accumulation in various tissues, including human thyroid cells. It is approximately ten times less potent than PGI2 but retains significant biological effects due to its stability in aqueous solutions, making it a valuable compound for therapeutic applications .

The primary mechanism through which 6α-PGI1 exerts its biological effects is via the activation of prostanoid receptors. Specifically, it interacts with the IP receptor, leading to increased levels of cAMP, which is crucial for numerous signaling pathways involved in cell proliferation and immune response modulation.

1. Cell Proliferation and Growth

Research indicates that 6α-PGI1 has varying effects on different cell types:

- Human Dermal Fibroblasts (HDFs) : 6α-PGI1 stimulates proliferation in HDFs, which is essential for wound healing processes. The stimulation is dose-dependent and correlates with increased cAMP levels .

- Normal Human Keratinocytes (NHKs) : In contrast, 6α-PGI1 inhibits the growth of NHKs. This differential effect highlights the compound's potential in skin-related therapies where modulation of keratinocyte proliferation is necessary .

2. Inflammatory Response

In studies examining the effects of prostaglandins on immune cells, it was found that 6α-PGI1 can influence cytokine production. For instance, conditioned media from HDFs treated with 6α-PGI1 showed increased interleukin-6 (IL-6) production, which in turn promoted NHK proliferation . This suggests a complex interplay between fibroblasts and keratinocytes mediated by prostaglandins.

Case Studies and Clinical Trials

A pilot study investigated the effects of prostacyclin infusion (which includes analogs like 6α-PGI1) on patients with severe COVID-19. The results indicated a significant reduction in markers associated with endothelial damage, suggesting that prostaglandins may play a protective role in inflammatory conditions .

Data Tables

Table 1: Effects of this compound on Cell Types

| Cell Type | Effect on Proliferation | Mechanism |

|---|---|---|

| Human Dermal Fibroblasts (HDFs) | Stimulated | Increased cAMP levels |

| Normal Human Keratinocytes (NHKs) | Inhibited | Decreased cAMP levels |

Table 2: Clinical Outcomes Associated with Prostaglandin Infusion

| Study | Population | Outcome |

|---|---|---|

| COVID-19 Pilot Study | 80 patients | Reduced endothelial markers (syndecan-1) |

| Wound Healing Study | HDFs and NHKs | Enhanced proliferation in HDFs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.